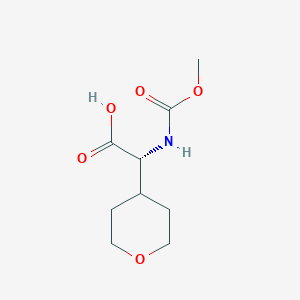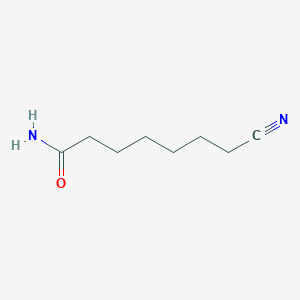
7-Cyanoheptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyanoheptanamide is an organic compound belonging to the class of fatty amides It is characterized by the presence of a cyano group (-CN) attached to the seventh carbon of a heptanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyanoheptanamide typically involves the cyanoacetylation of heptanamide. One common method is the reaction of heptanamide with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of automated reactors where heptanamide and cyanoacetic acid are continuously fed into the reactor, and the product is continuously removed. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Cyanoheptanamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Heptanoic acid derivatives.
Reduction: Heptanamine derivatives.
Substitution: Various substituted heptanamide derivatives.
Scientific Research Applications
7-Cyanoheptanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Cyanoheptanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical reactions. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
7-Cyanoheptanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
7-Cyanoheptanol: Similar structure but with a hydroxyl group instead of an amide.
7-Cyanoheptanamine: Similar structure but with an amine group instead of an amide.
Uniqueness: 7-Cyanoheptanamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs. The presence of both the cyano and amide groups makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
90152-68-4 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
7-cyanoheptanamide |
InChI |
InChI=1S/C8H14N2O/c9-7-5-3-1-2-4-6-8(10)11/h1-6H2,(H2,10,11) |
InChI Key |
REXSFGZSSCGJTN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


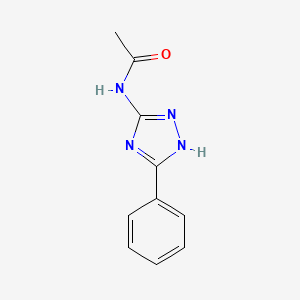
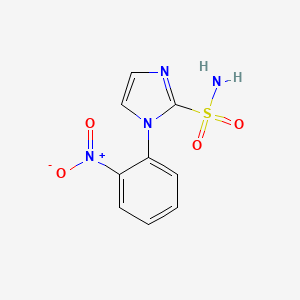
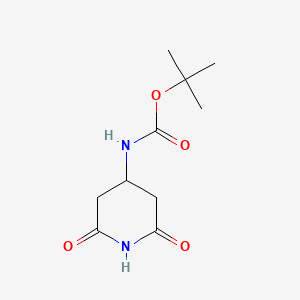
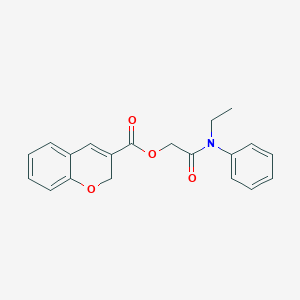

![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
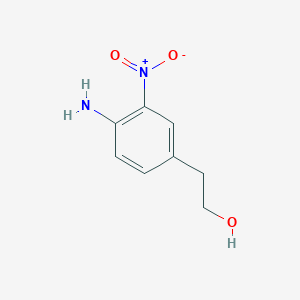
![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
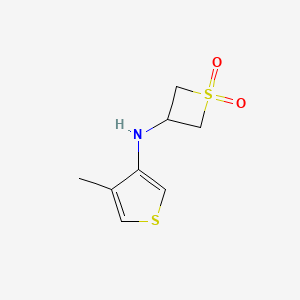
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
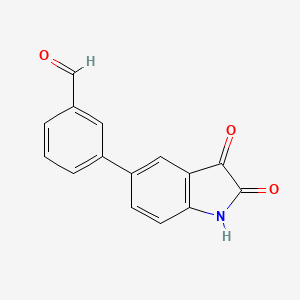
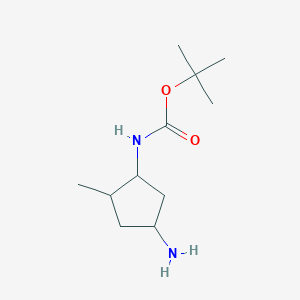
![N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide](/img/structure/B12936357.png)
